N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a benzamide group
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20(13-16-18-9-10-19-16)17(22)14-5-7-15(8-6-14)21-11-3-2-4-12-21/h5-10H,2-4,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGOHXDPMJFDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as nickel or copper, and may involve cyclization, dehydration, and other organic transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often requiring controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamides .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the piperidine and benzamide groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1H-imidazole-4-carboxamide
- N-methyl-4-piperidin-1-ylbenzamide
- 2-methyl-1H-imidazole
Uniqueness
N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and piperidine rings, along with the benzamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
